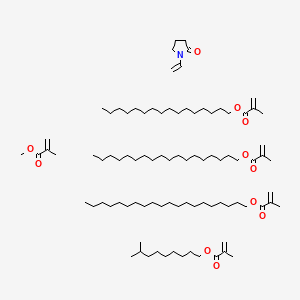
2-Amino-4-chlorobiphenyl
Overview
Description
2-Amino-4-chlorobiphenyl, also known as 4’-Chloro-[1,1’-biphenyl]-2-amine, is a chemical compound with the molecular formula C12H10ClN . It is used as a reagent in the synthesis of Boscalid .
Molecular Structure Analysis
The molecular weight of 2-Amino-4-chlorobiphenyl is 203.67 g/mol . The InChI code for this compound is 1S/C12H10ClN.ClH/c13-10-7-5-9 (6-8-10)11-3-1-2-4-12 (11)14;/h1-8H,14H2;1H .Physical And Chemical Properties Analysis
2-Amino-4-chlorobiphenyl is a solid at 20 degrees Celsius . It has a melting point range of 45.0 to 49.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Synthesis and Industrial Applications
- Synthesis of Boscalid® : 2-Amino-4-chlorobiphenyl is a key intermediate in the industrial synthesis of the fungicide Boscalid®. A continuous-flow synthesis protocol involving Suzuki-Miyaura cross-coupling and subsequent hydrogenation yields 2-amino-4-chlorobiphenyl with high yield and selectivity (Glasnov & Kappe, 2010).
Microbial Biodegradation
- Biodegradation by Bacterial Strains : Bacterial strains like Achromobacter sp. and Bacillus brevis can degrade 4-chlorobiphenyl, producing 4-chlorobenzoic acid as a major metabolic product. This process involves hydroxylation and fission pathways (Massé et al., 1984).
- Response of Burkholderia xenovorans LB400 : Exposure to 4-chlorobiphenyl affects the physiology and proteome of Burkholderia xenovorans LB400, a polychlorobiphenyl-degrader. The strain shows stress responses similar to those induced by heat shock and oxidative stress (Agulló et al., 2007).
Photocatalytic Degradation
- Photocatalysis in Aqueous TiO2 Suspensions : Studies have investigated the degradation of 2-chlorobiphenyl in aqueous TiO2 suspensions under UV light. The degradation process was not enhanced by the addition of inorganic oxidants (Wang & Hong, 1999).
Enzymatic Assays
- Microsomal Enzyme Assays : 4-Chlorobiphenyl can be used in in vitro assays to determine microsomal monooxygenase activity in rats, helping to distinguish between different types of enzyme inducers (Parkinson et al., 1980).
Environmental Monitoring
- Monitoring Biodegradation in Soil : Quantitative PCR, bioassays, and chemical analysis have been used to monitor 4-chlorobiphenyl biodegradation in soil microcosms. These methods help in assessing the efficiency of bioremediation strategies involving bacterial strains like Pseudomonas sp. (Ducrocq et al., 1999).
Safety and Hazards
2-Amino-4-chlorobiphenyl is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Relevant Papers One relevant paper discusses the field resistance to boscalid and molecular mechanisms of strawberry Botrytis cinerea in Chongqing, China . The paper provides insights into the occurrence and mechanism of boscalid resistance in B. cinerea, which could be useful for formulating strawberry gray mold management strategies and for the development of succinic dehydrogenase inhibitors (SDHIs) fungicides .
properties
IUPAC Name |
5-chloro-2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNKLJXZBMJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330574 | |
| Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chlorobiphenyl | |
CAS RN |
90-48-2 | |
| Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)










